N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
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Properties
CAS No. |
923217-33-8 |
|---|---|
Molecular Formula |
C25H24N4O4 |
Molecular Weight |
444.491 |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-16-11-17(2)13-19(12-16)27-22(30)15-28-21-5-4-10-26-23(21)24(31)29(25(28)32)14-18-6-8-20(33-3)9-7-18/h4-13H,14-15H2,1-3H3,(H,27,30) |
InChI Key |
OSUXNSJUKKEUIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core with substituents that may influence its biological activity. The presence of the methoxybenzyl group and the dimethylphenyl moiety is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Apoptosis Induction : Some studies suggest that related compounds can induce apoptotic pathways in cancer cells by activating death receptors such as Fas and DR3. This was observed in colon cancer cell lines where treatment led to increased expression of these receptors and subsequent apoptosis .
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor progression, including NF-κB and STAT3 pathways. Inhibition of these pathways has been linked to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
Pharmacological Profile
The pharmacological profile includes:
- Antiproliferative Effects : The compound exhibits significant antiproliferative effects against various cancer cell lines.
- Selectivity : It shows selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
Case Studies
- Colon Cancer Study : A detailed investigation into the effects of a related compound revealed that it not only inhibited cell proliferation but also enhanced apoptosis through modulation of critical signaling pathways . This suggests that similar compounds could be developed for targeted cancer therapies.
- Synergistic Effects with Other Agents : Combining this compound with NF-κB inhibitors enhanced its efficacy in inhibiting colon cancer cell growth. This indicates potential for combination therapies that could improve treatment outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
